Cas no 682804-02-0 (3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID)

3-Amino-3-(2,3-dihydro-benzofuran-5-yl)-propionic acid is a chiral β-amino acid derivative featuring a 2,3-dihydrobenzofuran scaffold, which imparts unique structural and electronic properties. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules and peptidomimetics. Its rigid benzofuran moiety enhances stereochemical stability, while the carboxylic acid and amino functional groups offer versatile reactivity for further derivatization. The compound’s well-defined stereochemistry makes it suitable for asymmetric synthesis and drug discovery applications. Its purity and consistent performance under controlled conditions ensure reliability in research and industrial processes.
3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID structure
682804-02-0 structure
Product name:3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID
CAS No:682804-02-0
MF:C11H13NO3
MW:207.225823163986
CID:969844
PubChem ID:20720622

3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID Chemical and Physical Properties

Names and Identifiers

    • 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID
    • 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPANOIC ACID
    • AG-G-61678
    • CTK5C7679
    • SureCN6561480
    • DTXSID90609480
    • 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
    • SCHEMBL6561480
    • 3-Amino-3-(2,3-dihydro-benzofuran-5-yl)-propionic
    • 3-AMINO-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOIC ACID
    • 682804-02-0
    • MDL: MFCD02653335
    • Inchi: InChI=1S/C11H13NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9H,3-4,6,12H2,(H,13,14)
    • InChI Key: UMNOWHBATDPZOA-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(CCO2)C=C1C(CC(=O)O)N

Computed Properties

  • Exact Mass: 207.08959
  • Monoisotopic Mass: 207.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.55

3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660550-5g
3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
682804-02-0 98%
5g
¥29105.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660550-10g
3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
682804-02-0 98%
10g
¥40748.00 2024-05-04

Additional information on 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID

Professional Introduction to 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID (CAS No. 682804-02-0)

3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID, identified by its Chemical Abstracts Service (CAS) number 682804-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a propionic acid side chain conjugated with a benzofuran ring system, makes it a versatile scaffold for further chemical modifications and biological investigations.

The benzofuran core in 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Benzofuran derivatives are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino group at the propionic acid moiety further enhances the compound's reactivity, allowing for the introduction of additional functional groups through synthetic chemistry approaches. This dual functionality makes it an attractive candidate for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex diseases such as cancer and neurodegenerative disorders. The benzofuran-5-yl substituent in 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID has been shown to interact with specific enzymes and receptors involved in disease pathogenesis. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit kinases and other enzymes that play critical roles in tumor growth and progression. The propionic acid side chain adds another layer of complexity, enabling interactions with acidic proteases and other enzymatic systems.

The synthesis of 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzofuran ring system efficiently. Additionally, protecting group strategies are often utilized to prevent unwanted side reactions during the synthesis process. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structural integrity.

Beyond its potential as a drug lead, 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID has also been explored as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop libraries of derivatives with tailored biological activities. For example, modifications at the amino group can introduce charged or hydrophobic properties, influencing the compound's solubility and membrane permeability—critical factors for drug bioavailability. Similarly, variations around the benzofuran ring can alter binding affinities to target proteins.

Recent studies have highlighted the therapeutic potential of benzofuran derivatives in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with neuroreceptors has made them promising candidates for developing treatments targeting central nervous system (CNS) diseases. In particular, derivatives of 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID have shown promise in preclinical models by modulating neurotransmitter systems and reducing oxidative stress associated with neurodegeneration.

The pharmaceutical industry continues to invest heavily in exploring novel chemical entities like 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID due to their potential to address unmet medical needs. Collaborative efforts between academic researchers and industry scientists have accelerated the discovery pipeline by employing high-throughput screening technologies and computational modeling to identify promising candidates early in the drug development process. These approaches enable rapid optimization of lead compounds based on structural features that enhance potency and reduce toxicity.

In conclusion, 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID (CAS No. 682804-02-0) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural framework provides a foundation for designing next-generation therapeutics targeting cancers, neurological disorders, and inflammatory conditions. As research progresses, this compound will continue to be a valuable tool for scientists seeking innovative solutions for human health challenges worldwide.

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